molecular formula C20H25BrN2O3S B216246 2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide

2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide

Cat. No. B216246
M. Wt: 453.4 g/mol
InChI Key: OTFUSRSULHNHII-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide, also known as BDA-410, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide exerts its therapeutic effects by inhibiting the activity of a protein called glycogen synthase kinase-3β (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β activity by 2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide leads to the activation of various signaling pathways that regulate cell survival and death.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide has been shown to modulate various biochemical and physiological processes in the body. Studies have demonstrated that 2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), and increase the expression of anti-inflammatory cytokines, such as interleukin-10 (IL-10). Moreover, 2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide can decrease the levels of amyloid-beta (Aβ) peptides, which are implicated in the pathogenesis of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide has several advantages for lab experiments, including its high potency and selectivity towards GSK-3β, which makes it an ideal tool for studying the role of GSK-3β in various diseases. However, 2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on 2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide. One of the potential applications of 2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide is in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Further studies are needed to investigate the efficacy and safety of 2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide in animal models of Alzheimer's disease and clinical trials in humans. Moreover, 2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide has shown promising results in the treatment of cancer, and future studies could focus on its potential as a cancer therapeutic agent. Additionally, the development of new analogs of 2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide with improved pharmacological properties could lead to the discovery of new therapeutic agents for various diseases.
Conclusion:
In conclusion, 2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide is a chemical compound with significant potential for therapeutic applications in various diseases. Its ability to inhibit GSK-3β activity and modulate various biochemical and physiological processes in the body makes it an ideal tool for studying the role of GSK-3β in disease pathogenesis. Further research is needed to fully understand the therapeutic potential of 2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide and to develop new analogs with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide involves the reaction of 4-bromoaniline with 4-(dipropylsulfamoyl)benzoyl chloride in the presence of a base to obtain the intermediate product, which is then further reacted with acetic anhydride to yield the final product. The overall yield of the synthesis process is approximately 50%.

Scientific Research Applications

2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. Studies have shown that 2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide has anti-inflammatory properties, and it can inhibit the growth of cancer cells by inducing apoptosis. Moreover, 2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide has been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.

properties

Product Name

2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide

Molecular Formula

C20H25BrN2O3S

Molecular Weight

453.4 g/mol

IUPAC Name

2-(4-bromophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C20H25BrN2O3S/c1-3-13-23(14-4-2)27(25,26)19-11-9-18(10-12-19)22-20(24)15-16-5-7-17(21)8-6-16/h5-12H,3-4,13-15H2,1-2H3,(H,22,24)

InChI Key

OTFUSRSULHNHII-UHFFFAOYSA-N

SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br

Origin of Product

United States

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